2,3-Dihydrobenzofuran-5-Carboxylic Acid

Catalog No.
S709957
CAS No.
76429-73-7
M.F
C9H8O3
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydrobenzofuran-5-Carboxylic Acid

CAS Number

76429-73-7

Product Name

2,3-Dihydrobenzofuran-5-Carboxylic Acid

IUPAC Name

2,3-dihydro-1-benzofuran-5-carboxylic acid

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H,10,11)

InChI Key

YXYOLVAXVPOIMA-UHFFFAOYSA-N

SMILES

C1COC2=C1C=C(C=C2)C(=O)O

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)O
  • Material science: As a precursor to the synthesis of polymers with unique properties, such as photoconductivity and thermal stability. Source: )
  • Medicinal chemistry: As a scaffold for the development of new drugs, particularly those targeting G protein-coupled receptors (GPCRs). Source: )
  • Organic chemistry: As a building block for the synthesis of more complex organic molecules. Source:

2,3-Dihydrobenzofuran-5-Carboxylic Acid is an organic compound characterized by the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol. This compound features a benzofuran core structure, which consists of a fused benzene and furan ring, along with a carboxylic acid functional group at the 5-position. Its structural uniqueness contributes to its diverse chemical properties and potential applications in medicinal chemistry and materials science.

The chemical reactivity of 2,3-Dihydrobenzofuran-5-Carboxylic Acid is primarily influenced by its functional groups. It can undergo various reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The carboxylic acid can participate in nucleophilic acyl substitution reactions.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved solubility characteristics .

Research indicates that 2,3-Dihydrobenzofuran-5-Carboxylic Acid exhibits notable biological activities, particularly in the context of anticancer research. It has been evaluated for its ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in cancer cell proliferation and survival. Studies have shown that derivatives of this compound can effectively reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

Several synthesis methods have been developed for 2,3-Dihydrobenzofuran-5-Carboxylic Acid:

  • Cyclization Reactions: One common approach involves the cyclization of phenolic compounds with α,β-unsaturated carbonyl compounds.
  • Oxidation of Dihydrobenzofurans: Dihydrobenzofurans can be oxidized to yield the carboxylic acid derivative.
  • Carboxylation Reactions: Using carbon dioxide in the presence of suitable catalysts can lead to the formation of the carboxylic acid from appropriate precursors .

2,3-Dihydrobenzofuran-5-Carboxylic Acid finds applications across various fields:

  • Pharmaceuticals: As a precursor for developing anticancer agents and other therapeutic compounds.
  • Materials Science: In the synthesis of polymers and other materials due to its unique structural properties.
  • Chemical Research: As a building block for exploring new

Interaction studies involving 2,3-Dihydrobenzofuran-5-Carboxylic Acid have focused on its binding affinity with various biological targets. Notably, its interaction with NF-κB has been extensively studied, revealing insights into how it modulates inflammatory responses and cancer cell survival mechanisms. These studies are crucial for understanding its pharmacological potential and guiding further drug development efforts .

Several compounds share structural similarities with 2,3-Dihydrobenzofuran-5-Carboxylic Acid, each exhibiting unique properties:

Compound NameStructure TypeNotable Features
2-Hydroxybenzoic AcidCarboxylic AcidKnown anti-inflammatory properties
BenzofuranAromatic CompoundExhibits diverse biological activities
5-Methyl-2,3-dihydrobenzofuranMethylated DerivativeEnhanced lipophilicity

These compounds are compared based on their structural features and biological activities. The presence of the carboxylic acid group in 2,3-Dihydrobenzofuran-5-Carboxylic Acid enhances its solubility and reactivity compared to its non-carboxylated counterparts .

2,3-Dihydrobenzofuran-5-carboxylic acid exists as a heterocyclic organic compound with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 grams per mole. The compound is officially designated by the Chemical Abstracts Service number 76429-73-7 and carries the International Union of Pure and Applied Chemistry name 2,3-dihydro-1-benzofuran-5-carboxylic acid. The compound's systematic classification places it within the benzofuran family, specifically as a dihydrobenzofuran derivative bearing a carboxylic acid functional group.

The structural architecture of 2,3-Dihydrobenzofuran-5-carboxylic acid features a bicyclic framework consisting of a benzene ring fused to a dihydrofuran ring, with the carboxylic acid group positioned at the 5-carbon of the benzene portion. The compound's canonical Simplified Molecular Input Line Entry System representation is documented as C1COC2=C1C=C(C=C2)C(=O)O, which clearly delineates the connectivity pattern and functional group positioning. This structural arrangement places the compound within the broader category of substituted benzofurans, which constitute a significant class of heterocyclic compounds with diverse chemical and biological properties.

The physical characteristics of 2,3-Dihydrobenzofuran-5-carboxylic acid include its existence as a solid at room temperature with a reported purity range of 90-97% in commercial preparations. The compound exhibits specific spectroscopic properties that confirm its structural identity, including characteristic nuclear magnetic resonance signatures and infrared absorption patterns consistent with both the benzofuran core and carboxylic acid functionality. The molecule's polarity and hydrogen bonding capabilities, arising from the carboxylic acid group, influence its solubility profile and reactivity patterns in various chemical environments.

Chemical PropertyValueReference
Molecular FormulaC₉H₈O₃
Molecular Weight164.16 g/mol
Chemical Abstracts Service Number76429-73-7
Physical StateSolid
InChI KeyYXYOLVAXVPOIMA-UHFFFAOYSA-N
MDL NumberMFCD00085012

Historical Context in Heterocyclic Chemistry Research

The development of benzofuran chemistry traces its origins to the pioneering work of William Henry Perkin in 1870, who first successfully synthesized the benzofuran ring system. This foundational achievement established benzofuran as one of the earliest recognized heterocyclic scaffolds and initiated decades of research into the synthesis and applications of benzofuran derivatives. The historical significance of Perkin's work extends beyond the initial synthesis, as it demonstrated the feasibility of constructing complex heterocyclic systems through systematic organic transformations.

The evolution of benzofuran chemistry throughout the late 19th and early 20th centuries saw the gradual recognition of these compounds' potential in various applications, particularly in the pharmaceutical and materials science domains. Researchers began to identify the unique electronic and steric properties conferred by the fused benzene-furan system, leading to intensive investigations into structure-activity relationships and synthetic methodologies. The development of 2,3-dihydrobenzofuran derivatives, including the 5-carboxylic acid variant, emerged as part of this broader exploration of benzofuran chemical space.

Contemporary research in benzofuran chemistry has been significantly influenced by advances in synthetic methodology and analytical techniques. The period from 2021 to 2023 witnessed remarkable developments in benzofuran synthesis, with researchers developing novel catalytic approaches and exploring diverse cyclization strategies to access these heterocyclic systems. These methodological advances have facilitated the preparation of complex benzofuran derivatives, including 2,3-dihydrobenzofuran-5-carboxylic acid, through more efficient and selective synthetic routes.

The historical trajectory of benzofuran research has also been shaped by the discovery of naturally occurring benzofuran derivatives with significant biological activities. These natural products have served as inspiration for synthetic chemists to develop new benzofuran-based compounds, including structural analogs and synthetic intermediates such as 2,3-dihydrobenzofuran-5-carboxylic acid. The compound's position within this historical context reflects the ongoing evolution of heterocyclic chemistry from fundamental structural studies to sophisticated applications in drug discovery and materials science.

Significance in Organic Synthesis Pathways

2,3-Dihydrobenzofuran-5-carboxylic acid occupies a central position in various synthetic pathways, serving both as a synthetic target and as a versatile intermediate for further chemical transformations. The compound's synthetic accessibility through multiple routes demonstrates its fundamental importance in heterocyclic chemistry. One established synthetic approach involves the hydrolysis of the corresponding methyl ester under basic conditions, utilizing sodium hydroxide in aqueous methanol at elevated temperatures to achieve quantitative conversion.

The palladium-catalyzed synthetic methodology represents one of the most sophisticated approaches to accessing 2,3-dihydrobenzofuran derivatives, including the 5-carboxylic acid variant. These reactions typically employ colloidal palladium nanoparticle-catalyzed tandem cyclization and cross-coupling sequences, enabling the efficient construction of the benzofuran framework while simultaneously installing substituents at specific positions. The versatility of these palladium-mediated processes allows for the preparation of diverse benzofuran derivatives through variation of the coupling partners and reaction conditions.

Recent developments in benzofuran synthesis have introduced novel catalytic systems that expand the synthetic accessibility of compounds like 2,3-dihydrobenzofuran-5-carboxylic acid. Visible-light-mediated catalytic approaches have emerged as particularly attractive alternatives, offering atom-economical synthetic protocols that proceed without the need for traditional transition metal catalysts. These photochemical methods typically involve radical-mediated cyclization processes that construct the benzofuran ring system through 5-exo-dig cyclization mechanisms.

The synthetic utility of 2,3-dihydrobenzofuran-5-carboxylic acid extends to its role as a precursor for more complex molecular architectures. Research has demonstrated its conversion to various derivatives through functional group transformations, including reduction of the carboxylic acid to the corresponding alcohol and subsequent oxidation to generate aldehyde intermediates. These transformations enable access to a broader range of benzofuran-based compounds with tailored properties for specific applications.

Synthetic MethodKey FeaturesTypical YieldReference
Basic HydrolysisSodium hydroxide in methanol/water at 65°C98%
Palladium-Catalyzed CyclizationTandem cyclization/cross-coupling52-95%
Visible-Light MediatedAtom-economical, catalyst-freeVariable
Functional Group InterconversionReduction/oxidation sequences70-82%

The strategic importance of 2,3-dihydrobenzofuran-5-carboxylic acid in synthetic chemistry is further highlighted by its incorporation into total synthesis campaigns targeting natural products and bioactive compounds. The compound's structural features, particularly the carboxylic acid functionality and the benzofuran core, provide multiple sites for further chemical modification and enable its use as a key intermediate in multi-step synthetic sequences. This synthetic versatility, combined with its relative accessibility through various synthetic routes, establishes 2,3-dihydrobenzofuran-5-carboxylic acid as a valuable building block in contemporary organic synthesis.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3-dihydro-1-benzofuran-5-carboxylic acid

Dates

Modify: 2023-08-15

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